molecular formula C18H16Cl2N2O6 B11538446 4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene

4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene

Cat. No.: B11538446
M. Wt: 427.2 g/mol
InChI Key: IISHFYPYBUKSSR-UHFFFAOYSA-N
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Description

4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene: is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism by which 4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The dichloro and nitro groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

  • 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
  • 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol

Comparison: The dichloro groups also contribute to its distinct chemical behavior, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C18H16Cl2N2O6

Molecular Weight

427.2 g/mol

IUPAC Name

4-[2,2-dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene

InChI

InChI=1S/C18H16Cl2N2O6/c1-3-27-15-7-5-11(9-13(15)21(23)24)17(18(19)20)12-6-8-16(28-4-2)14(10-12)22(25)26/h5-10H,3-4H2,1-2H3

InChI Key

IISHFYPYBUKSSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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